Cas no 1803567-01-2 (4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid)
![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1803567-01-2x500.png)
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
- 1,2-Pyrrolidinedicarboxylic acid, 4-(2-aminoethyl)-, 1-(1,1-dimethylethyl) ester
- 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
-
- Inchi: 1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)
- InChI Key: NHWPMCHBQRITJA-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(CCN)CC1C(O)=O
Experimental Properties
- Density: 1.171±0.06 g/cm3(Predicted)
- Boiling Point: 401.3±30.0 °C(Predicted)
- pka: 3.84±0.40(Predicted)
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-183698-1g |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers |
1803567-01-2 | 93% | 1g |
$1043.0 | 2023-09-19 | |
1PlusChem | 1P01BFC9-50mg |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
1803567-01-2 | 93% | 50mg |
$352.00 | 2024-06-18 | |
1PlusChem | 1P01BFC9-100mg |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
1803567-01-2 | 93% | 100mg |
$510.00 | 2024-06-18 | |
Enamine | EN300-183698-10g |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers |
1803567-01-2 | 93% | 10g |
$4483.0 | 2023-09-19 | |
Aaron | AR01BFKL-500mg |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
1803567-01-2 | 95% | 500mg |
$1143.00 | 2025-02-14 | |
1PlusChem | 1P01BFC9-250mg |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
1803567-01-2 | 93% | 250mg |
$700.00 | 2024-06-18 | |
Enamine | EN300-183698-0.5g |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers |
1803567-01-2 | 93% | 0.5g |
$813.0 | 2023-09-19 | |
1PlusChem | 1P01BFC9-1g |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
1803567-01-2 | 93% | 1g |
$1351.00 | 2024-06-18 | |
Enamine | EN300-183698-1.0g |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers |
1803567-01-2 | 93% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-183698-0.05g |
4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, Mixture of diastereomers |
1803567-01-2 | 93% | 0.05g |
$243.0 | 2023-09-19 |
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS No. 1803567-01-2): A Comprehensive Overview
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS No. 1803567-01-2) is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as AEP-Boc, is characterized by its unique structural features and potential applications in the development of novel therapeutic agents.
The chemical structure of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an aminoethyl side chain. The Boc group is commonly used in organic synthesis to protect the amino functionality during multi-step reactions, ensuring that the desired product is obtained with high purity and yield.
Recent studies have highlighted the potential of AEP-Boc in various biological contexts. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The researchers found that AEP-Boc effectively inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
In addition to its anti-inflammatory effects, 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid has shown potential as a neuroprotective agent. A study published in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the activation of antioxidant pathways and the inhibition of pro-apoptotic signaling cascades.
The versatility of AEP-Boc extends beyond its direct biological activities. In drug discovery, this compound serves as a valuable building block for the synthesis of more complex molecules with tailored pharmacological properties. For example, researchers at a leading pharmaceutical company have utilized AEP-Boc to develop novel peptidomimetics that mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.
The synthesis of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid involves several well-established chemical reactions. The key steps include the formation of the pyrrolidine ring through a ring-closing metathesis reaction, followed by the introduction of the Boc protecting group and the aminoethyl side chain. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The final product can be isolated using standard purification techniques such as column chromatography or crystallization.
In terms of safety and handling, it is important to note that while AEP-Boc is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be worn when working with this compound, and it should be stored in a cool, dry place away from incompatible materials.
The future prospects for 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid are promising. Ongoing research is focused on optimizing its pharmacological properties and exploring new applications in both therapeutic and diagnostic settings. As our understanding of this compound continues to grow, it is likely that we will see more innovative uses and developments in the coming years.
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